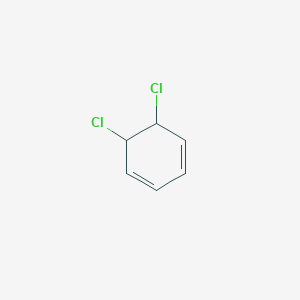
5,6-Dichloro-1,3-cyclohexadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichloro-1,3-cyclohexadiene is an organochlorine compound and a cyclohexadiene.
Aplicaciones Científicas De Investigación
Synthetic Organic Chemistry
5,6-Dichloro-1,3-cyclohexadiene serves as a versatile intermediate in synthetic organic chemistry. Its unique structure allows it to participate in several important reactions:
- Diels-Alder Reactions : This compound can act as a diene in Diels-Alder cycloaddition reactions, enabling the formation of complex cyclic structures. Such reactions are crucial for synthesizing various natural products and pharmaceuticals .
- Electrophilic Aromatic Substitution : The presence of chlorine substituents enhances the electrophilicity of the cyclohexadiene ring, facilitating electrophilic aromatic substitution reactions. This property is exploited in synthesizing substituted aromatic compounds .
- Radical Reactions : this compound can undergo radical reactions due to its unsaturation and halogen substituents. These reactions are useful for generating new carbon-carbon bonds and functional groups .
Medicinal Chemistry
Research has indicated that this compound exhibits bioactive properties that could be harnessed for medicinal applications:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, its derivatives demonstrated selective cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines in vitro . The mechanism involves the induction of apoptosis in cancer cells while sparing normal cells.
- Antioxidant Properties : The compound has been assessed for its free radical scavenging ability. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) revealed that certain concentrations of this compound exhibited significant antioxidant activity . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
Environmental Applications
The environmental impact and degradation pathways of this compound have also been a subject of study:
- Pesticide Formulation : Due to its chlorinated structure, this compound has potential applications in developing pesticides. Its efficacy against certain pests can be enhanced through appropriate formulation strategies .
- Environmental Monitoring : Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect and quantify this compound in environmental samples. Its presence can indicate contamination levels and help assess ecological risks associated with chlorinated hydrocarbons .
Case Studies
Propiedades
Número CAS |
67535-56-2 |
|---|---|
Fórmula molecular |
C6H6Cl2 |
Peso molecular |
149.01 g/mol |
Nombre IUPAC |
5,6-dichlorocyclohexa-1,3-diene |
InChI |
InChI=1S/C6H6Cl2/c7-5-3-1-2-4-6(5)8/h1-6H |
Clave InChI |
JUIXSAKXHQVSIM-UHFFFAOYSA-N |
SMILES |
C1=CC(C(C=C1)Cl)Cl |
SMILES canónico |
C1=CC(C(C=C1)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















